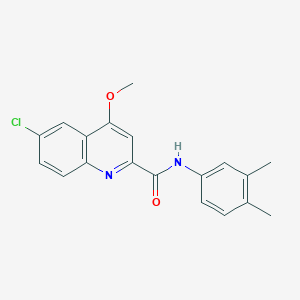
6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
6-Cl-DMQC has been studied for its potential biomedical applications. It has been studied as an inhibitor of the enzyme dihydrofolate reductase (6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide), which is involved in the synthesis of the nucleotide thymidine. In addition, 6-Cl-DMQC has been studied for its potential anti-inflammatory and anti-cancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
作用机制
The mechanism of action of 6-Cl-DMQC is not fully understood. However, it is thought to act as an inhibitor of the enzyme dihydrofolate reductase (6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide). This compound is involved in the synthesis of the nucleotide thymidine, which is essential for DNA replication and cell division. By inhibiting this compound, 6-Cl-DMQC can block the synthesis of thymidine, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects
6-Cl-DMQC has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to have anti-inflammatory effects in animal models. 6-Cl-DMQC has also been shown to reduce oxidative stress and reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The synthesis of 6-Cl-DMQC is relatively simple and efficient, making it a useful tool for laboratory experiments. In addition, it has been studied for its potential biomedical applications, making it a valuable tool for further research. However, the mechanism of action of 6-Cl-DMQC is not fully understood and further research is needed to fully understand its effects.
未来方向
There are several potential future directions for 6-Cl-DMQC. These include further research into its mechanism of action, its potential anti-inflammatory and anti-cancer activities, and its potential to reduce oxidative stress and cardiovascular disease risk. In addition, further research is needed to explore the potential of 6-Cl-DMQC as a therapeutic agent for the treatment of various diseases.
合成方法
6-Cl-DMQC can be synthesized from commercially available starting materials. The synthesis involves the reaction of 4-methoxyquinoline-2-carboxylic acid with 3,4-dimethylphenyl isocyanate in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to give 6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide. This method is advantageous due to its simple and efficient one-step synthesis.
属性
IUPAC Name |
6-chloro-N-(3,4-dimethylphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-4-6-14(8-12(11)2)21-19(23)17-10-18(24-3)15-9-13(20)5-7-16(15)22-17/h4-10H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOHOKOBXZKLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

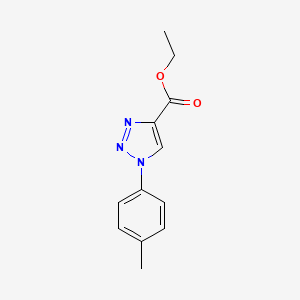

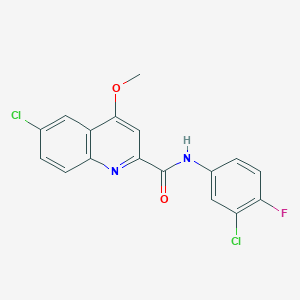
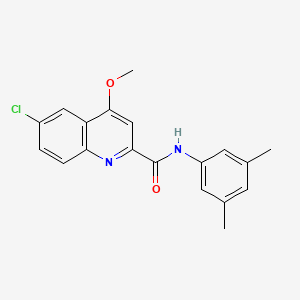
![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)
![N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515767.png)
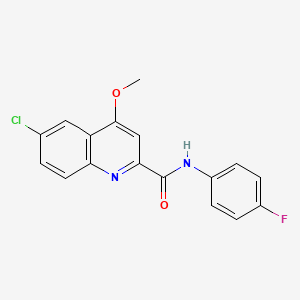

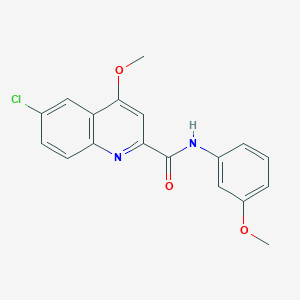
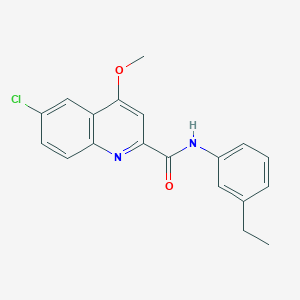
![9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515795.png)
![2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515805.png)